2-Fluoro-5-methylsulfonyl-3-nitrotoluene is a chemical compound with the molecular formula and a molecular weight of 233.22 g/mol. It features a fluoro group, a nitro group, and a methylsulfonyl group attached to a toluene backbone. This compound is significant in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
These reactions can modify the compound's functional groups, leading to derivatives with varied biological and chemical properties.
The synthesis of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene can be achieved through various methods:
2-Fluoro-5-methylsulfonyl-3-nitrotoluene has several applications:
Interaction studies involving 2-Fluoro-5-methylsulfonyl-3-nitrotoluene focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help understand its mechanism of action and potential toxicity.
Preliminary findings suggest that compounds with similar structures can interact with enzymes or receptors, potentially leading to therapeutic effects or adverse reactions .
Several compounds share structural similarities with 2-Fluoro-5-methylsulfonyl-3-nitrotoluene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-3-nitrotoluene | Lacks the methylsulfonyl group; used in similar applications. | |
| 4-Fluoro-3-nitrotoluene | Different positioning of functional groups; exhibits distinct reactivity. | |
| 5-Fluoro-2-nitrobenzotrifluoride | Contains trifluoromethyl group; used in advanced synthetic applications. |
The uniqueness of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene lies in its combination of a fluoro group, a nitro group, and a methylsulfonyl moiety, which together influence its reactivity and potential biological activity. This combination may lead to distinct interactions compared to other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
2-Fluoro-5-methylsulfonyl-3-nitrotoluene represents a highly substituted aromatic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.21-233.22 grams per mole [1] [2] [3]. The compound features a toluene backbone bearing three distinct electron-withdrawing substituents: a fluorine atom at the 2-position, a nitro group at the 3-position, and a methylsulfonyl group at the 5-position [1] [2].
The molecular structure is characterized by significant electronic interactions between the substituents and the aromatic ring system [4] [5]. The fluorine atom exhibits dual electronic effects, functioning as both an inductive electron-withdrawing group through sigma bonds and a pi-donating group through resonance interactions [6] [4]. This dual nature results in fluorine being classified as a deactivating but ortho-para directing substituent in electrophilic aromatic substitution reactions [4] [7].
The nitro group serves as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms [4] [5]. The electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and more resistant to electrophilic attack [4] [8]. The methylsulfonyl group similarly acts as a strong electron-withdrawing substituent, with the sulfur atom in its highest oxidation state contributing to the deactivation of the aromatic system [9] [10].
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Fluorine | 2-position | Electron-withdrawing (inductive), pi-donating (resonance) | Ortho-para directing |
| Nitro | 3-position | Electron-withdrawing (inductive and resonance) | Meta directing |
| Methylsulfonyl | 5-position | Electron-withdrawing (inductive) | Meta directing |
| Methyl | 1-position | Electron-donating (hyperconjugation) | Ortho-para directing |
The InChI identifier for this compound is 1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3, with the corresponding InChI Key being XCPRPDSTZHGYMI-UHFFFAOYSA-N [11]. The CAS registry number is 1000339-67-2, providing unique identification for this specific isomer [1] [2] [3].
The spectroscopic characteristics of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene reflect the complex electronic environment created by multiple substituents on the aromatic ring [12] [13]. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic effects of the various functional groups [12] [13].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear in the downfield region, typically between 7-8 parts per million, with their exact chemical shifts influenced by the deshielding effects of the electron-withdrawing substituents [12] [13]. The fluorine substituent introduces additional complexity through fluorine-proton coupling, which manifests as characteristic splitting patterns in the aromatic region [6] [12].
The methyl group attached to the aromatic ring typically resonates around 2.4 parts per million, with its chemical shift influenced by the electronic environment of the substituted benzene ring [12] [14]. The methylsulfonyl group contributes a distinct singlet around 3.0-3.3 parts per million, representing the three protons of the methyl group directly attached to the sulfur atom [15].
Infrared spectroscopy reveals characteristic absorption bands for each functional group present in the molecule [15]. The methylsulfonyl group exhibits strong sulfur-oxygen stretching vibrations in the region of 1300-1350 wavenumbers for asymmetric stretching and 1150-1200 wavenumbers for symmetric stretching [15]. The nitro group displays characteristic asymmetric and symmetric nitrogen-oxygen stretching vibrations around 1520-1570 and 1340-1380 wavenumbers, respectively [16].
| Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |
| 1H Nuclear Magnetic Resonance | Methyl group (aromatic) | 2.3-2.5 parts per million |
| 1H Nuclear Magnetic Resonance | Methylsulfonyl group | 3.0-3.3 parts per million |
| Infrared Spectroscopy | Nitro asymmetric stretch | 1520-1570 wavenumbers |
| Infrared Spectroscopy | Nitro symmetric stretch | 1340-1380 wavenumbers |
| Infrared Spectroscopy | Sulfonyl asymmetric stretch | 1300-1350 wavenumbers |
| Infrared Spectroscopy | Sulfonyl symmetric stretch | 1150-1200 wavenumbers |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 233, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns typically show loss of the methylsulfonyl group (loss of 79 mass units) and the nitro group (loss of 46 mass units), providing structural confirmation [16].
The physical properties of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene are significantly influenced by the presence of multiple polar substituents and the overall molecular architecture [17] [18]. The compound exhibits a calculated density of approximately 1.488 ± 0.06 grams per cubic centimeter, reflecting the presence of heavy atoms including sulfur and the compact molecular structure [18].
The predicted boiling point for structurally similar compounds ranges from 402.7 ± 45.0 degrees Celsius, indicating relatively high thermal stability due to strong intermolecular interactions [18]. The melting point for related fluorinated nitrotoluene derivatives typically falls within the range of 28-40 degrees Celsius, though specific data for this exact compound requires further experimental determination [19] [17].
Solubility characteristics are influenced by the polar nature of the substituents, with the compound expected to show limited solubility in water due to the hydrophobic aromatic core but enhanced solubility in polar organic solvents [20]. The presence of the methylsulfonyl group contributes to increased polarity and potential for hydrogen bonding interactions [20].
| Physical Property | Value | Units | Reference Compound |
|---|---|---|---|
| Molecular Weight | 233.21-233.22 | grams per mole | Direct measurement |
| Density (calculated) | 1.488 ± 0.06 | grams per cubic centimeter | Related methylsulfonyl compound |
| Boiling Point (predicted) | 402.7 ± 45.0 | degrees Celsius | Related methylsulfonyl compound |
| Melting Point (estimated) | 28-40 | degrees Celsius | Related fluoronitrotoluene compounds |
| Molecular Formula | C8H8FNO4S | - | Direct determination |
The refractive index for related fluoronitrotoluene compounds typically ranges from 1.529 to 1.530, indicating moderate optical density [21] [22]. Flash point data for similar compounds suggests values around 98-110 degrees Celsius, reflecting the relatively low volatility of these substituted aromatic compounds [21] [22].
The stability and reactivity characteristics of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene are governed by the electronic effects of the multiple substituents and their influence on the aromatic ring system [20] [23] [24]. The compound exhibits enhanced stability toward electrophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro and methylsulfonyl groups [4] [5].
The presence of three electron-withdrawing substituents significantly deactivates the aromatic ring, reducing its susceptibility to further electrophilic attack by factors of several orders of magnitude compared to unsubstituted toluene [4] [8]. This deactivation provides inherent stability under normal storage conditions but may render the compound less reactive in synthetic transformations requiring electrophilic aromatic substitution [5] [8].
Thermal stability is generally enhanced by the aromatic nature of the compound, though the nitro group may undergo decomposition at elevated temperatures [25] [24]. The methylsulfonyl group provides additional stability through its electron-withdrawing nature but may be susceptible to hydrolysis under strongly acidic or basic conditions [20] .
The compound demonstrates potential reactivity toward nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing substituents [27]. The fluorine atom, despite being the poorest leaving group among halogens in aliphatic systems, shows enhanced reactivity in aromatic nucleophilic substitution due to the activating effect of electron-withdrawing groups [27].
| Reaction Type | Relative Reactivity | Conditions Required | Expected Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Strongly deactivated | Harsh conditions, strong electrophiles | Limited substitution |
| Nucleophilic Aromatic Substitution | Moderate reactivity | Elevated temperature, strong nucleophiles | Fluorine displacement products |
| Reduction Reactions | Selective reduction possible | Metal hydrides or catalytic conditions | Amino derivatives |
| Hydrolysis | Stable under neutral conditions | Extreme pH conditions required | Potential sulfonyl cleavage |
Chemical stability under ambient conditions is generally good, with the compound being stable to air and moisture under normal storage conditions [20]. The electron-withdrawing substituents contribute to the overall chemical stability by reducing the electron density of the aromatic system and minimizing susceptibility to oxidative degradation [24] [5].